N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Overview
Description
“N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C17H24BNO3 . It is an important boronic acid derivative .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .Scientific Research Applications
- Chemical Synthesis
- Density Functional Theory (DFT) Study
- The compound “N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is an important boronic acid derivative .
- It was obtained by a five-step substitution reaction .
- Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
- The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed .
- The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
- In addition, in order to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the title compound, the molecular electrostatic potential and frontier molecular orbital of the title compound were further studied by using density functional theory .
properties
IUPAC Name |
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-6-12(10-13)11-15(20)19-14-8-9-14/h5-7,10,14H,8-9,11H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUJMWXJUFMQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682291 | |
Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
CAS RN |
1031747-48-4 | |
Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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